molecular formula C12H18ClN3O B6191850 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride CAS No. 2648946-19-2

1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B6191850
CAS RN: 2648946-19-2
M. Wt: 255.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride, also known as BMPH, is an organic compound with interesting properties. It is a white, crystalline solid with a melting point of about 200 °C, and is soluble in water, ethanol, and methanol. BMPH has a variety of applications in scientific research, from drug discovery and development to biochemical and physiological studies.

Scientific Research Applications

1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride has been used in scientific research for a variety of applications. It has been used as a tool for drug discovery and development, as it has been found to inhibit the growth of certain cancer cell lines. This compound has also been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanisms of action of various compounds. Additionally, this compound has been used to study the effects of environmental stressors on cells, such as UV radiation and heavy metals.

Mechanism of Action

The exact mechanism of action of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride is not yet fully understood. However, it is known that this compound binds to certain enzymes in the cell, such as protein kinases, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of effects, such as the inhibition of cell growth, the alteration of gene expression, and the disruption of cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cell culture studies, this compound has been found to inhibit the growth of certain cancer cell lines, as well as to induce apoptosis in certain types of cells. Additionally, this compound has been found to alter the expression of certain genes, and to disrupt cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride in lab experiments has a number of advantages. This compound is relatively inexpensive, and is easy to synthesize. Additionally, this compound is soluble in a variety of solvents, making it easy to work with. However, there are a few limitations to the use of this compound in lab experiments. This compound is not very stable, and can degrade over time. Additionally, this compound can be toxic in high concentrations, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride in scientific research. This compound could be used to study the effects of environmental stressors on cells, or to investigate the mechanisms of action of various compounds. Additionally, this compound could be used to develop new drugs, or to study the biochemical and physiological effects of existing drugs. Finally, this compound could be used to study the effects of certain proteins and enzymes on cellular processes, or to investigate the role of certain proteins in disease.

Synthesis Methods

1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride is synthesized by a two-step reaction. The first step involves the condensation of 2-methylfuran-3-ylmethyl amine and 1-butan-2-ol to form a Schiff base intermediate. This intermediate is then reacted with hydrochloric acid to form the final product, this compound hydrochloride. This synthesis method is simple and efficient, making it a suitable choice for research laboratories.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride involves the reaction of 2-methyl-3-furylacetone with hydrazine hydrate to form 3-(2-methylfuran-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is then reacted with butan-2-ylamine to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2-methyl-3-furylacetone", "hydrazine hydrate", "butan-2-ylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-3-furylacetone with hydrazine hydrate in ethanol to form 3-(2-methylfuran-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.", "Step 2: React 3-(2-methylfuran-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with butan-2-ylamine in ethanol to form 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine.", "Step 3: Convert 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine to its hydrochloride salt form by reacting with hydrochloric acid in ethanol." ] }

CAS RN

2648946-19-2

Molecular Formula

C12H18ClN3O

Molecular Weight

255.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.